2,5-Dibromothiophene-3-carbaldehyde

Catalog No.
S669172
CAS No.
1193-69-7
M.F
C5H2Br2OS
M. Wt
269.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromothiophene-3-carbaldehyde

CAS Number

1193-69-7

Product Name

2,5-Dibromothiophene-3-carbaldehyde

IUPAC Name

2,5-dibromothiophene-3-carbaldehyde

Molecular Formula

C5H2Br2OS

Molecular Weight

269.94 g/mol

InChI

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H

InChI Key

GBJBDOWMZMXKCD-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1C=O)Br)Br

Canonical SMILES

C1=C(SC(=C1C=O)Br)Br

2,5-Dibromothiophene-3-carbaldehyde is a heterocyclic compound belonging to the thiophene family, characterized by the presence of two bromine atoms and an aldehyde functional group at specific positions on the thiophene ring. Its molecular formula is C₅H₃Br₂OS, and it features a thiophene ring substituted at positions 2 and 5 with bromine atoms and at position 3 with a formyl group. This compound is notable for its potential in organic synthesis and material science due to its unique electronic properties derived from the thiophene structure.

2,5-Dibromothiophene-3-carbaldehyde itself is not known to have a specific biological mechanism of action. Its significance lies in its role as a building block for functional materials like conjugated polymers. These polymers, upon further processing, can exhibit various properties like semiconductivity and light emission, making them valuable in organic electronics applications [, ].

  • Bromine hazard: Similar to other brominated compounds, 2,5-Dibromothiophene-3-carbaldehyde may be irritating to the skin, eyes, and respiratory system.
  • Potential health effects: Long-term exposure to the compound may pose unknown health risks.
  • Handling precautions: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Synthesis and Characterization:

2,5-Dibromothiophene-3-carboxaldehyde is a heterocyclic compound containing a five-membered thiophene ring with bromine atoms at positions 2 and 5 and a formyl group (CHO) at position 3. Its synthesis has been reported in various research articles, typically utilizing Vilsmeier-Haack formylation of 2,5-dibromothiophene with N-methylformanilide or DMF (N,N-dimethylformamide) [, ]. The characterization of the synthesized product involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of 2,5-Dibromothiophene-3-carboxaldehyde are still being explored, its potential lies in several areas:

  • Organic electronics: The thiophene ring and the formyl group present in the molecule are structural features commonly found in organic semiconductors. Research suggests that 2,5-Dibromothiophene-3-carboxaldehyde could be a potential candidate for developing organic field-effect transistors (OFETs) due to its ability to participate in π-π stacking, a crucial factor for charge transport in organic materials [].
  • Organic photovoltaics: Similar to its application in OFETs, the molecule's structural characteristics suggest potential in designing materials for organic solar cells. The ability to absorb light and potentially generate electron-hole pairs makes 2,5-Dibromothiophene-3-carboxaldehyde an interesting candidate for further investigation in this field [].
  • Medicinal chemistry: The diverse functionalities present in the molecule offer possibilities for exploring its potential biological activities. However, limited research is available in this area, and further studies are needed to understand its potential therapeutic effects.
Typical for compounds containing both halogens and aldehyde functionalities. Some significant reactions include:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki or Stille coupling, where it reacts with arylboronic acids or organostannanes to form biaryl compounds .
  • Lithiation: The compound can be lithiated at the 3-position, enabling further functionalization through electrophilic substitution .

The synthesis of 2,5-dibromothiophene-3-carbaldehyde typically involves several steps:

  • Bromination: Starting from thiophene or its derivatives, bromination can be performed to introduce bromine atoms at positions 2 and 5.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents such as formic acid or other carbonylation methods.
  • Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for further applications.

2,5-Dibromothiophene-3-carbaldehyde has several applications in various fields:

  • Organic Electronics: It serves as a building block for organic semiconductors and photovoltaic materials due to its electron-rich thiophene structure.
  • Material Science: This compound is utilized in the synthesis of conductive polymers and materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Synthetic Chemistry: Its reactivity allows it to be used in the synthesis of complex organic molecules through various coupling reactions.

Interaction studies involving 2,5-dibromothiophene-3-carbaldehyde focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways to create more complex molecules. Additionally, research into its interactions with biological systems could elucidate potential therapeutic applications or toxicological effects.

Several compounds share structural similarities with 2,5-dibromothiophene-3-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-BromothiopheneOne bromine atom at position 2Simpler structure; less reactivity
3-ThiophenecarboxaldehydeAldehyde at position 3; no bromineLacks halogen substitution
Ethyl 2,5-dibromothiophene-3-carboxylateCarboxylate group instead of aldehydeUsed in semiconductor applications
2,5-DichlorothiopheneChlorine substitutions instead of bromineDifferent halogen properties affecting reactivity
2,5-Dibromo-3-methylthiopheneMethyl group at position 3Alters electronic properties

The uniqueness of 2,5-dibromothiophene-3-carbaldehyde lies in its combination of two bromines and an aldehyde group on the thiophene ring, which provides distinctive reactivity patterns compared to other similar compounds. This makes it particularly valuable in synthetic applications where specific electronic or steric properties are desired.

XLogP3

3.1

Wikipedia

2,5-dibromothiophene-3-carbaldehyde

Dates

Modify: 2023-08-15

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